molecular formula C12H8Cl2O3 B3063404 5-Chloro-2-(2-chloro-4-hydroxyphenoxy)phenol CAS No. 656833-26-0

5-Chloro-2-(2-chloro-4-hydroxyphenoxy)phenol

Cat. No.: B3063404
CAS No.: 656833-26-0
M. Wt: 271.09 g/mol
InChI Key: JVFMLMMBAJXPOQ-UHFFFAOYSA-N
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Description

5-chloro-2-(2-chloro-4-hydroxyphenoxy)phenol is a chemical compound known for its broad-spectrum antibacterial properties. It is widely used in various consumer products, including cosmetics, detergents, and personal care items. This compound is also recognized for its role as an antiseptic and disinfectant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(2-chloro-4-hydroxyphenoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 5-chloro-2-nitroaniline with resorcinol using sodium hydride as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under an argon atmosphere at 125°C for 24 hours .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for use in consumer products.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(2-chloro-4-hydroxyphenoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to corresponding amines.

    Substitution: It can undergo further substitution reactions, particularly nucleophilic aromatic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Sodium hydride and DMF are typical reagents and solvents used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The antibacterial action of 5-chloro-2-(2-chloro-4-hydroxyphenoxy)phenol involves disrupting the bacterial cell membrane and inhibiting fatty acid synthesis. This leads to cell lysis and death of the bacteria. The compound targets enzymes involved in fatty acid synthesis, such as enoyl-acyl carrier protein reductase .

Comparison with Similar Compounds

Similar Compounds

    Chloroxylenol: Another similar compound used as an antiseptic and disinfectant.

Uniqueness

5-chloro-2-(2-chloro-4-hydroxyphenoxy)phenol is unique due to its specific substitution pattern, which imparts distinct antibacterial properties and makes it suitable for use in a wide range of consumer products.

Properties

CAS No.

656833-26-0

Molecular Formula

C12H8Cl2O3

Molecular Weight

271.09 g/mol

IUPAC Name

3-chloro-4-(4-chloro-2-hydroxyphenoxy)phenol

InChI

InChI=1S/C12H8Cl2O3/c13-7-1-3-12(10(16)5-7)17-11-4-2-8(15)6-9(11)14/h1-6,15-16H

InChI Key

JVFMLMMBAJXPOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)Cl)OC2=C(C=C(C=C2)Cl)O

Origin of Product

United States

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